Enhanced Lipophilicity via 1H-Pyridinone Tautomerism: An N-H Advantage
In a systematic comparison of methylated 3-hydroxy-4(1H)-pyridones, the N-H containing pyridinones demonstrated a small but systematic increase in lipophilicity compared to their N-methyl analogues [1]. This property is critical as the N-H tautomer present in 2-hydroxy-3,6-dimethyl-1H-pyridin-4-one directly influences membrane permeability and brain penetration profiles compared to the N-methyl standard, Deferiprone (logP approx. -0.77) [2]. This elevated lipophilicity was correlated with acute/subacute toxicity in rats for related analogues, making precise control of this parameter essential for defining a safe therapeutic window [3].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | Reported predicted logP values for the N-H scaffold range from ~0.49 to 1.87 depending on substitution ; the key property is the class-level increase relative to the N-Me standard. |
| Comparator Or Baseline | Deferiprone: logP = -0.77. The study confirms that 'NH-containing hydroxy-4(1H)-pyridones were found to be marginally more lipophilic than the corresponding N-Me containing analogues' [1]. |
| Quantified Difference | A shift to positive logP values represents a qualitative change enabling passive membrane diffusion, a departure from the predominantly paracellular transport of Deferiprone [4]. |
| Conditions | Systematic synthetic study comparing mono-, di-, and tri-methyl-3-hydroxy-4(1H)-pyridones [1]. |
Why This Matters
Procurement of the N-H containing 2-hydroxy-3,6-dimethyl-1H-pyridin-4-one offers access to a different lipophilicity class compared to Deferiprone, which is essential for tuning tissue distribution while maintaining a bidentate iron-chelating pharmacophore.
- [1] Yuan-Yuan Xie et al. Systematic comparison of the mono-, dimethyl- and trimethyl 3-hydroxy-4(1H)-pyridones - Attempted optimization of the orally active iron chelator, deferiprone. Eur. J. Med. Chem. 2016, 115, 132-140. DOI: 10.1016/j.ejmech.2016.03.014. View Source
- [2] L.S. Dehkordi, Z.D. Liu, R.C. Hider. Basic 3-hydroxypyridin-4-ones: potential antimalarial agents. Eur. J. Med. Chem. 2008, 43, 1035-1047. DOI: 10.1016/j.ejmech.2007.06.015. View Source
- [3] G. J. Kontoghiorghes et al. Selection of a new generation of orally active α-ketohydroxypyridine iron chelators. Am. J. Hematol. 1993, 42, 340-349. DOI: 10.1002/ajh.2830420403. View Source
- [4] B.L. Rai et al. Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones. J. Med. Chem. 1998, 41, 3347-3359. DOI: 10.1021/jm9707784. View Source
